

Technical Guide: Physical Properties of 3-Bromo-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-4-ethoxybenzaldehyde

Cat. No.: B033679

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **3-Bromo-4-ethoxybenzaldehyde**, a key intermediate in various synthetic applications. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for **3-Bromo-4-ethoxybenzaldehyde** are summarized below. These properties are crucial for handling, characterization, and use in synthetic protocols.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ BrO ₂	[1] [2]
Molecular Weight	229.07 g/mol	[1] [2]
CAS Number	108373-05-3	[1] [3]
Appearance	White to light yellow crystalline solid/powder	[3]
Melting Point	70-74 °C	[3]
Purity (by GC)	Typically ≥97.0%	[3]
Solubility	Soluble in Methanol	[3]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key properties of **3-Bromo-4-ethoxybenzaldehyde**.

Melting Point Determination via Capillary Method

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas impurities tend to depress and broaden the melting range.[\[4\]](#)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (one end sealed)
- Spatula
- Mortar and pestle (if sample needs to be powdered)

Procedure:

- Sample Preparation: Ensure the **3-Bromo-4-ethoxybenzaldehyde** sample is completely dry and has a fine, powdered consistency. If necessary, gently grind the crystalline solid in a mortar and pestle.[5]
- Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
- Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly. The final packed sample height should be 2-3 mm.[1][4] An improperly packed or excessive amount of sample can lead to an artificially broad melting range.[1]
- Measurement:
 - Insert the packed capillary tube into the designated slot in the melting point apparatus.[1]
 - For an initial, rapid determination, heat the sample quickly to find an approximate melting temperature.[4]
 - Allow the apparatus to cool to at least 15°C below the approximate melting point.
 - Prepare a fresh sample and heat it slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4]
- Data Recording: Record two temperatures:
 - T_1 : The temperature at which the first drop of liquid appears.
 - T_2 : The temperature at which the entire sample has completely melted into a clear liquid.
 - The melting point is reported as the range $T_1 - T_2$.

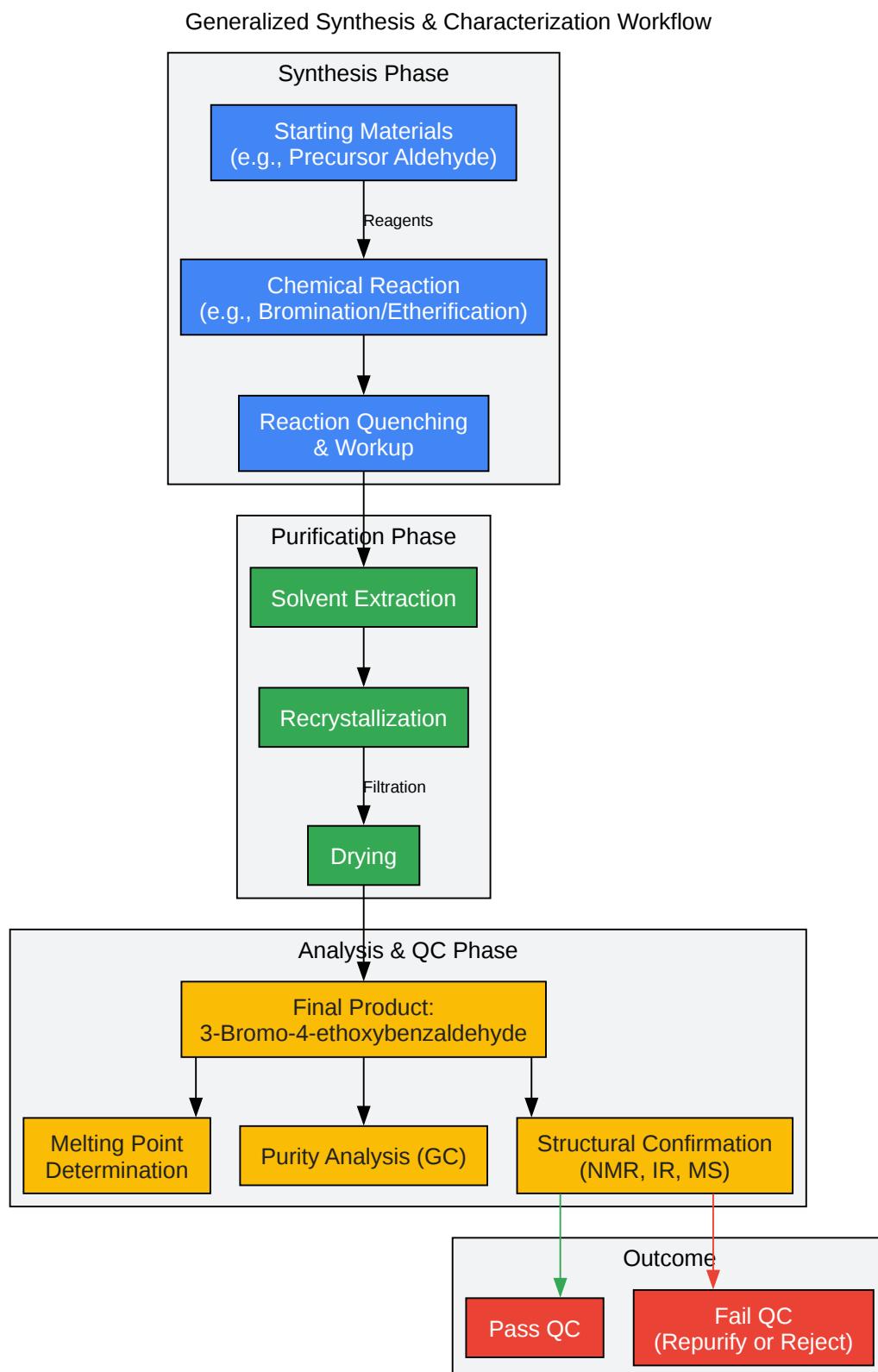
Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful technique used to separate volatile substances and is commonly employed to determine the purity of organic compounds.[\[6\]](#)

Objective: To quantify the purity of **3-Bromo-4-ethoxybenzaldehyde** by separating it from any volatile impurities.

Apparatus & Reagents:

- Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).[\[7\]](#)[\[8\]](#)
- Appropriate GC column (e.g., a non-polar or medium-polarity capillary column like HP-5 or equivalent).
- High-purity carrier gas (e.g., Helium, Nitrogen).[\[8\]](#)[\[9\]](#)
- High-purity solvents (e.g., HPLC-grade Methanol or Dichloromethane) for sample preparation.
- Autosampler vials or syringes.


Procedure:

- Sample Preparation: Prepare a dilute solution of **3-Bromo-4-ethoxybenzaldehyde** in a suitable volatile solvent. A typical concentration is ~1 mg/mL. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Injection Port: Set the temperature high enough to ensure rapid vaporization of the sample without causing thermal decomposition (e.g., 250°C).
 - Column Oven: Program the oven temperature. An isothermal method (constant temperature) may be sufficient, or a temperature ramp (e.g., starting at 60°C and increasing at 5-10°C/min to 250°C) can be used to ensure separation of components with different boiling points.[\[7\]](#)
 - Detector (FID): Set the detector temperature higher than the final oven temperature to prevent condensation (e.g., 300°C).[\[7\]](#)

- Carrier Gas Flow: Set a constant flow rate for the carrier gas.[7]
- Injection: Inject a small, precise volume of the prepared sample (typically 0.5-1.0 μL) into the GC system.[7][8]
- Data Acquisition: As the sample travels through the column, the components separate based on their boiling points and interaction with the stationary phase.[8][9] The detector generates a signal as each component elutes, producing a chromatogram with peaks corresponding to each substance.
- Analysis:
 - The primary peak in the chromatogram will correspond to **3-Bromo-4-ethoxybenzaldehyde**.
 - Purity is calculated based on the relative peak areas. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of a substituted benzaldehyde, such as **3-Bromo-4-ethoxybenzaldehyde**. This process ensures the final product meets the required identity and purity specifications.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis, Purification, and Quality Control Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. 3-Bromo-4-ethoxybenzaldehyde | 108373-05-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. agilent.com [agilent.com]
- 8. Basic Principles of Gas Chromatography | Phenomenex [phenomenex.com]
- 9. oshadhi.co.uk [oshadhi.co.uk]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 3-Bromo-4-ethoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033679#3-bromo-4-ethoxybenzaldehyde-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com